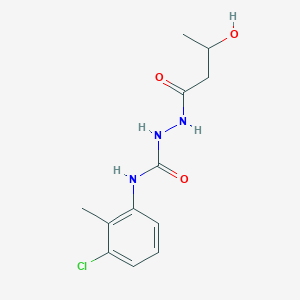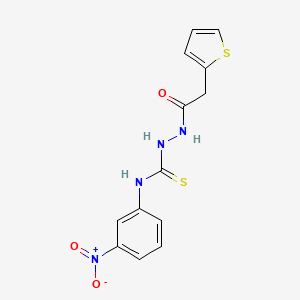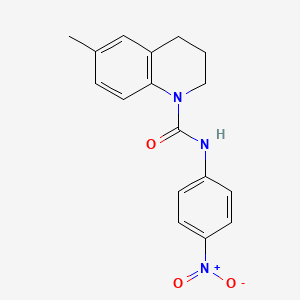![molecular formula C15H20ClN3O2 B4113531 N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4113531.png)
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was first synthesized by scientists at Cephalon, Inc. in the 1990s as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Since then, CEP-1347 has been extensively studied for its therapeutic potential and mechanism of action.
Mécanisme D'action
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide works by inhibiting the JNK pathway, which is involved in cell stress response and apoptosis. The JNK pathway is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. Activation of the JNK pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell survival and apoptosis. By inhibiting the JNK pathway, this compound prevents the phosphorylation of c-Jun and the subsequent activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of Parkinson's and Alzheimer's. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide is that it is a small molecule inhibitor that can be easily synthesized and administered in animal models. Additionally, this compound has been extensively studied and its mechanism of action is well understood. One limitation of this compound is that it is a non-specific inhibitor of the JNK pathway and may have off-target effects. Additionally, this compound has not yet been tested in clinical trials for the treatment of neurodegenerative diseases.
Orientations Futures
There are a number of future directions for the study of N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide. One area of research is the development of more specific inhibitors of the JNK pathway that may have fewer off-target effects. Additionally, future studies may focus on the use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. Finally, clinical trials may be conducted to determine the safety and efficacy of this compound in humans for the treatment of Parkinson's and Alzheimer's.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of these diseases. Additionally, this compound has been studied for its potential role in the treatment of cancer, as the JNK pathway is involved in cell proliferation and survival.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-19-9-3-4-13(19)10-17-14(20)15(21)18-12-7-5-11(16)6-8-12/h5-8,13H,2-4,9-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPYPDRRAFLHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4113460.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113465.png)
![2-({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-bromophenyl)ethanone](/img/structure/B4113466.png)
![ethyl 4-[(3,5-dichloro-4-propoxybenzoyl)amino]benzoate](/img/structure/B4113470.png)
![N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4113478.png)

![N-(2,4-dimethoxyphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4113481.png)

![2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113501.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B4113504.png)
![1-[3-ethoxy-4-(pentyloxy)phenyl]-7-fluoro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113508.png)
![dimethyl 2-({4-[(phenylthio)methyl]benzoyl}amino)terephthalate](/img/structure/B4113518.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4113527.png)